3-Bromotyrosine

説明

Structure

3D Structure

特性

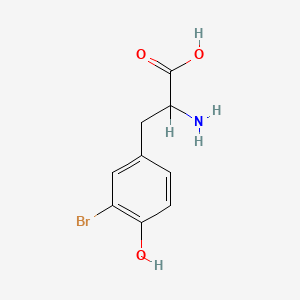

IUPAC Name |

2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOSUKIFQMEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970126 | |

| Record name | 3-Bromotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Bromotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54788-30-6 | |

| Record name | 3-Bromotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of 3-Bromotyrosine in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromotyrosine (3-Br-Tyr), a stable product of protein oxidation, serves as a specific biomarker for oxidative stress mediated by eosinophil and, to a lesser extent, neutrophil activity. Its formation is intrinsically linked to inflammatory pathways where the generation of hypobromous acid (HOBr) by peroxidases leads to the bromination of tyrosine residues on proteins. This guide provides an in-depth analysis of the formation, biological implications, and analytical methodologies related to this compound, offering a critical resource for researchers in oxidative stress, inflammation, and drug development.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a key component in the pathophysiology of numerous inflammatory diseases. Leukocytes, such as eosinophils and neutrophils, are key players in the inflammatory response and generate a variety of potent oxidants.[1] this compound has emerged as a "molecular fingerprint" of protein damage mediated by eosinophil peroxidase (EPO), providing a specific measure of eosinophil activation and its contribution to oxidative damage in vivo.[2] This post-translationally modified amino acid is formed when tyrosine residues in proteins are brominated by reactive bromine species.[3] While myeloperoxidase (MPO) from neutrophils can also contribute, EPO exhibits a preference for bromide as a substrate, making this compound a more selective marker for eosinophil-driven inflammation.[3] The presence of this compound in biological fluids and tissues is associated with various pathologies, including asthma, allergic inflammatory disorders, and cancer.[3][4]

The Biochemical Formation of this compound

The formation of this compound is a multi-step enzymatic process that occurs at sites of inflammation.

2.1. The Eosinophil Peroxidase (EPO) Pathway

Activated eosinophils release eosinophil peroxidase (EPO), a heme-containing enzyme, into the extracellular space.[2] EPO utilizes hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to generate hypobromous acid (HOBr), a potent brominating agent.[3]

-

Reaction: H₂O₂ + Br⁻ + H⁺ --(EPO)--> HOBr + H₂O

HOBr is highly reactive and readily brominates the ortho position of the phenolic ring of tyrosine residues in proteins, forming this compound.[5]

2.2. The Role of Myeloperoxidase (MPO)

Neutrophils secrete myeloperoxidase (MPO), which can also catalyze the formation of HOBr from H₂O₂ and Br⁻. However, at physiological concentrations of halides, MPO preferentially uses chloride (Cl⁻) to produce hypochlorous acid (HOCl). EPO, in contrast, shows a higher affinity for Br⁻, making the formation of this compound a more specific indicator of eosinophil activation.[3]

2.3. N-bromoamines as Intermediates

Primary amines can react with HOBr to form N-bromoamines. These relatively stable intermediates can also act as brominating agents, transferring the bromine to tyrosine residues. This "funneling" mechanism can enhance the efficiency of tyrosine bromination in biological systems.[3]

References

- 1. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of the reactions of hypobromous acid with protein components: implications for cellular damage and use of this compound as a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 3-Bromotyrosine: A Halogenated Fingerprint of Eosinophil-Mediated Protein Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 3-bromotyrosine as a stable end-product of protein oxidation has unveiled a specific "molecular fingerprint" of eosinophil activity, offering a powerful tool to investigate the role of these granulocytes in health and disease. This technical guide provides a comprehensive overview of the seminal discovery, the biochemical pathways leading to its formation, detailed experimental protocols for its detection and quantification, and a summary of its levels in various pathological conditions. The formation of this compound is a direct consequence of the enzymatic activity of eosinophil peroxidase (EPO), a key component of eosinophil granules.[1][2][3] Upon activation, eosinophils release EPO, which, in the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), generates highly reactive brominating species that modify tyrosine residues in proteins.[4] This process represents a unique post-translational modification, and its detection provides a specific measure of eosinophil-mediated oxidative damage.[3]

The Biochemical Pathway of this compound Formation

The generation of this compound is intricately linked to the activation of eosinophils and the subsequent release and enzymatic action of eosinophil peroxidase (EPO). This pathway highlights a specific mechanism of oxidative damage mediated by these immune cells.

Eosinophil Activation and Degranulation

Eosinophil activation is a complex process initiated by a variety of stimuli, including allergens, cytokines (such as IL-5), and complement components (like C5a).[5][6] This activation triggers intracellular signaling cascades that lead to the degranulation of eosinophils, releasing their granule contents, including EPO, into the extracellular space.[6][7][8] Key signaling pathways involved in eosinophil degranulation include the activation of protein kinase C (PKC) and the mobilization of intracellular calcium.[5]

The Eosinophil Peroxidase Catalytic Cycle

Once released, EPO catalyzes the formation of potent brominating oxidants. The enzyme utilizes hydrogen peroxide (H₂O₂), often generated by the eosinophil's own respiratory burst, and bromide ions (Br⁻), which are present in physiological fluids.[3][4] Even at plasma concentrations where chloride ions are far more abundant, EPO preferentially uses bromide to produce hypobromous acid (HOBr).[9]

This newly synthesized HOBr is a powerful oxidizing and brominating agent that readily reacts with electron-rich amino acid residues in proteins, with a high preference for tyrosine.[1][2] The reaction results in the covalent modification of the tyrosine ring at the ortho position to the hydroxyl group, forming this compound.[1][2]

Quantitative Data on this compound Levels

The quantification of this compound in biological samples has provided valuable insights into the involvement of eosinophils in various diseases. The following tables summarize key quantitative findings from the literature.

| Condition | Sample Type | This compound Level | Fold Change vs. Healthy Controls | Reference |

| Asthma | ||||

| Mildly Allergic Asthmatics | Bronchoalveolar Lavage (BAL) Fluid | Elevated post-allergen challenge | >10-fold increase | [3] |

| Asthmatic Patients | Urine | 45 ± 21.7 ng/mg creatinine (B1669602) | ~2-fold increase | [10] |

| Children with Asthma | Urine | Median: 0.14 ng/mg creatinine (atopic) | Not directly compared to healthy in this metric | [11] |

| Severe Asthma | Urine | Significantly higher than non-severe | Not quantified as fold change | [12][13][14] |

| Allergic Rhinitis | ||||

| Allergic Rhinitis Patients | Urine | 0.49 ± 0.12 ng/mg (males), 0.42 ± 0.11 ng/mg (females) | Significantly higher (p < 0.01) | [10] |

| Eosinophilic Esophagitis | ||||

| Eosinophilic Esophagitis Patients | Plasma | Limits of quantification: 10 ng/mL | - | |

| Eosinophilic Esophagitis Patients | Urine | Median levels increased | 93-fold increase | [15] |

| Healthy Controls | ||||

| Healthy Individuals | Urine | 22.6 ± 10.8 ng/mg creatinine | N/A | [10] |

| Healthy Individuals | Urine (protein-bound) | 4.4 ± 3.9 in 10³ tyrosine | N/A | [16] |

| Healthy Dogs | Serum | ≤ 1.12 µmol/L | N/A | [17] |

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for its use as a biomarker. The following sections provide detailed methodologies for sample preparation and analysis.

Sample Preparation and Protein Hydrolysis

To quantify protein-bound this compound, proteins in biological samples must first be hydrolyzed to release the constituent amino acids.

Protein Hydrolysis Protocol (Acid Hydrolysis):

-

Sample Collection and Protein Precipitation:

-

Collect biological fluid (e.g., plasma, urine, BAL fluid).

-

To precipitate proteins, add a 4-fold excess of cold acetone (B3395972) to the sample.[18]

-

Incubate at -20°C for 30 minutes, then centrifuge to pellet the protein.

-

Wash the protein pellet with acetone to remove lipids and other small molecules.

-

-

Acid Hydrolysis:

-

To the dried protein pellet, add a hydrolysis solution. Common solutions include:

-

6 M Hydrochloric Acid (HCl) with 1% phenol (B47542) (to protect tyrosine from degradation).[19]

-

6.6 M Methanesulfonic Acid (MSA) with 1% phenol and 0.1% benzoic acid.[14]

-

-

Seal the hydrolysis tube under vacuum or an inert atmosphere to prevent oxidation.[19]

-

Heat the sample at 110-140°C for 4 to 24 hours.[14][19] The exact time and temperature may need to be optimized depending on the protein and the acid used.

-

-

Post-Hydrolysis Sample Cleanup:

-

After hydrolysis, neutralize the acid (e.g., with NaOH for HCl hydrolysis).

-

Perform solid-phase extraction (SPE) to remove salts and other interfering substances.[14] A C18 SPE cartridge is commonly used.

-

Elute the amino acids from the SPE cartridge and dry the eluate.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

LC-MS/MS Protocol:

-

Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is employed using two mobile phases:[18][20][21]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

-

-

Gradient: A typical gradient might be:[18]

-

0-0.7 min: 10% B

-

0.7-5 min: 10-40% B

-

5-5.5 min: 40-95% B

-

5.5-6.5 min: 95% B

-

6.5-6.51 min: 95-10% B

-

Followed by a re-equilibration step.

-

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[18]

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

Precursor and Product Ions: The specific mass transitions for this compound and its stable isotope-labeled internal standard are monitored. For native this compound (C₉H₁₀BrNO₃, molecular weight ~260.09 g/mol ), the precursor ion would be [M+H]⁺ at m/z 260/262 (due to bromine isotopes), and characteristic product ions would be selected for monitoring.[22]

-

Internal Standard: A stable isotope-labeled this compound (e.g., ¹³C₆-3-bromotyrosine) is essential for accurate quantification to account for matrix effects and variations in sample processing and instrument response.[18]

-

Biological Consequences of this compound Formation

The formation of this compound on proteins is not merely a passive marker of oxidative stress but can have significant functional consequences. The introduction of a bulky, electronegative bromine atom to the tyrosine ring can alter protein structure and function in several ways:

-

Enzyme Inactivation: Modification of tyrosine residues in the active site of enzymes can lead to a loss of catalytic activity.

-

Altered Protein-Protein Interactions: The change in the chemical properties of tyrosine can disrupt or create new protein-protein interaction sites.

-

Immunogenicity: Brominated proteins may be recognized as foreign by the immune system, potentially triggering autoimmune responses.

-

Signaling Pathway Modulation: Eosinophil peroxidase itself has been shown to signal through the HER2 receptor, leading to cell proliferation.[23] The brominated products it generates could further modulate cellular signaling.

-

Tissue Damage: The accumulation of brominated proteins contributes to the overall oxidative damage and inflammation in tissues, as seen in the lungs of asthmatics.[3] Recent studies have also identified brominated extracellular matrix proteins in both normal and fibrotic lung tissues, suggesting a potential role in tissue remodeling.[24]

Conclusion

The discovery of this compound as a specific product of eosinophil-mediated protein oxidation has provided a valuable tool for researchers and clinicians. Its quantification in biological fluids offers a non-invasive window into the activity of eosinophils in various inflammatory and allergic diseases. The detailed experimental protocols provided in this guide are intended to facilitate the accurate and reproducible measurement of this important biomarker. Further research into the functional consequences of protein bromination will undoubtedly shed more light on the complex role of eosinophils in human health and disease, and may lead to the development of novel therapeutic strategies targeting this pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Eosinophil-dependent bromination in the pathogenesis of asthma [jci.org]

- 5. Protein kinase C activation inhibits eosinophil degranulation through stimulation of intracellular cAMP production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Release Kinetics of Eosinophil Peroxidase and Mitochondrial DNA Is Different in Association with Eosinophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Enigma of Eosinophil Degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciresliterature.org [sciresliterature.org]

- 11. Urinary Bromotyrosine Measures Asthma Control and Predicts Asthma Exacerbations in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. pure.psu.edu [pure.psu.edu]

- 14. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. keypublishing.org [keypublishing.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. phx.phenomenex.com [phx.phenomenex.com]

- 22. This compound | C9H10BrNO3 | CID 148708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Eosinophil peroxidase signals via epidermal growth factor-2 to induce cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of tyrosine brominated extracellular matrix proteins in normal and fibrotic lung tissues - PMC [pmc.ncbi.nlm.nih.gov]

Formation of 3-Bromotyrosine by Eosinophil Peroxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of 3-bromotyrosine, a significant biomarker of eosinophil-mediated oxidative stress. Eosinophil peroxidase (EPO), an enzyme released by activated eosinophils, plays a central role in this process, which has been implicated in the pathophysiology of various inflammatory diseases, including asthma and allergic disorders.[1][2][3] This document details the enzymatic mechanism, presents quantitative data, outlines experimental protocols, and discusses the biological significance of this compound formation.

The Enzymatic Reaction: A Halogenation Pathway

Eosinophils are key players in inflammatory responses. When activated, they release the heme protein eosinophil peroxidase (EPO).[2][4] EPO utilizes hydrogen peroxide (H₂O₂) to oxidize halide ions, creating potent halogenating agents.[4][5] Despite the high physiological concentration of chloride (around 100 mM) compared to bromide (20-100 µM), EPO preferentially uses bromide as a substrate to produce hypobromous acid (HOBr).[4][6][7][8]

The generated HOBr is a powerful brominating agent that can react with various biomolecules.[7][9] A primary target is the amino acid tyrosine, both in its free form and as a residue within proteins. The reaction results in the formation of stable, ring-brominated products: this compound and, to a lesser extent, 3,5-dibromotyrosine (B3032813).[1][2][5] Interestingly, the presence of primary amines, such as taurine, can enhance the bromination of tyrosine, suggesting that N-bromoamines may act as intermediate brominating agents.[2][5]

The formation of this compound serves as a specific "molecular fingerprint" for eosinophil-dependent oxidative damage, distinguishing it from the activity of myeloperoxidase (MPO) from neutrophils, which primarily generates 3-chlorotyrosine.[10]

Quantitative Data

The efficiency of this compound formation is dependent on substrate concentrations and reaction conditions. The following tables summarize key quantitative parameters for the EPO-catalyzed reaction.

Table 1: Kinetic Parameters for Eosinophil Peroxidase Substrates

| Substrate | Michaelis Constant (Kₘ) | Catalytic Rate Constant (k_cat) | Reference |

| Bromide (Br⁻) | 0.5 mM | 248 s⁻¹ | [11] |

| Thiocyanate (SCN⁻) | 0.15 mM | 223 s⁻¹ | [11] |

Note: Data was determined by measuring H₂O₂ utilization at neutral pH. Thiocyanate is a preferred substrate over bromide for EPO.[11]

Table 2: Quantification of this compound in Biological Samples

| Sample Type | Condition | This compound Level (Mean ± SD) | Reference |

| Bronchoalveolar Lavage (BAL) Protein | Healthy Controls (Baseline) | 47 ± 79 µmol/mol tyrosine | [10] |

| BAL Protein | Mild Asthmatics (Baseline) | 116 ± 84 µmol/mol tyrosine | [10] |

| BAL Protein | Mild Asthmatics (Post-Allergen Challenge) | >10-fold increase from baseline | [10][12] |

| Human Plasma (Eosinophilic Esophagitis) | N/A | Limit of Quantification: 10 ng/mL | [13] |

| Urinary Protein | Healthy Individuals | 4.4 ± 3.9 in 10³ tyrosine | [14] |

Experimental Protocols

Accurate quantification of EPO activity and this compound levels is crucial for research and clinical applications. Below are detailed methodologies for key experiments.

This protocol is adapted from methods using o-phenylenediamine (B120857) (OPD) as a substrate.[15]

Materials:

-

Cell lysate or purified EPO sample

-

1 M Tris buffer (pH 8.0)

-

5 mM o-phenylenediamine HCl (OPD) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Distilled water

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Substrate Solution: Shortly before use, prepare the substrate solution. For 10 mL, mix:

-

4 mL of 1 M Tris buffer (pH 8.0)

-

800 µL of 5 mM OPD solution

-

1.25 µL of 30% H₂O₂

-

Add distilled water to a final volume of 10 mL.

-

-

Sample Preparation: If using cells, lyse them to release EPO. A common method is to use a buffer containing 0.1% Triton X-100.[15]

-

Assay:

-

Add 50 µL of your sample (e.g., cell lysate, purified enzyme) to the wells of a 96-well plate.

-

Add 50 µL of the freshly prepared substrate solution to each well to start the reaction.

-

Incubate at room temperature, protected from light.

-

-

Measurement:

-

After a suitable incubation time (e.g., 10-30 minutes), stop the reaction by adding 50 µL of 2 M H₂SO₄.

-

Measure the absorbance at 492 nm using a microplate reader. The color change is proportional to the EPO activity.

-

This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological fluids like plasma or urine, based on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Procedure Outline:

-

Sample Preparation:

-

Thaw frozen plasma or urine samples on ice.

-

To precipitate proteins, add a solvent like acetonitrile.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N₁-3-bromotyrosine) to each sample for accurate quantification.

-

-

Extraction:

-

Vortex the samples thoroughly.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Chromatography: Use a reversed-phase column (e.g., C18) to separate this compound from other sample components. A typical mobile phase could be a gradient of water and methanol (B129727) containing a small amount of formic acid.[16]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for specific precursor-to-product ion transitions for both native this compound and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound standards.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Significance and Therapeutic Implications

The formation of this compound is more than just a chemical curiosity; it is a key indicator of eosinophil activation in disease.

Role in Disease Pathogenesis:

-

Asthma and Allergic Diseases: Elevated levels of this compound have been found in the airways of asthmatic patients, particularly after allergen exposure.[4][10][12] This suggests that EPO-mediated protein bromination contributes to the tissue damage and inflammation characteristic of asthma.[3][17] Urinary levels of this compound have been shown to correlate with asthma severity and may predict exacerbations.[17][18]

-

Eosinophilic Esophagitis (EoE): As a disease defined by eosinophil accumulation in the esophagus, EoE is another condition where this compound is a relevant biomarker.[13]

-

Mutagenesis: The EPO-H₂O₂-Br⁻ system can also oxidize nucleic acid bases, such as the conversion of uracil (B121893) to 5-bromouracil, a known mutagen.[9] This raises the possibility that eosinophil-driven inflammation could contribute to mutagenic events in chronic inflammatory settings.

Implications for Drug Development: The central role of EPO in generating brominating oxidants makes it an attractive therapeutic target.[10][12] Developing specific inhibitors of eosinophil peroxidase could be a viable strategy for managing asthma and other eosinophil-related disorders by preventing the formation of this compound and subsequent inflammatory damage.[3][4] The quantification of this compound in clinical samples can also serve as a valuable pharmacodynamic biomarker to assess the efficacy of such targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Eosinophil-dependent bromination in the pathogenesis of asthma [jci.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The metabolism and de-bromination of bromotyrosine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrates and products of eosinophil peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eosinophils generate brominating oxidants in allergen-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Using UHPLC–MS profiling for the discovery of new sponge-derived metabolites and anthelmintic screening of the NatureBank bromotyrosine library - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. journals.physiology.org [journals.physiology.org]

The Enzymatic Forging of 3-Bromotyrosine in the Marine Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oceans harbor a vast and largely untapped reservoir of unique chemical entities, many of which hold significant promise for therapeutic applications. Among these are the brominated tyrosine derivatives, a class of marine natural products exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. At the heart of their biogenesis lies the formation of 3-bromotyrosine, a critical building block synthesized by a fascinating enzymatic process. This technical guide provides an in-depth exploration of the biosynthesis of this compound in marine organisms, with a focus on the core enzymatic machinery, experimental methodologies for its study, and quantitative data to support further research and development.

The Core Biosynthetic Pathway: A Two-Step Conversion

The biosynthesis of this compound in marine organisms is a targeted enzymatic process that primarily involves two key steps: the synthesis of the precursor L-tyrosine and its subsequent bromination.

1.1. From Phenylalanine to Tyrosine: The initial precursor for bromotyrosine derivatives is the common amino acid L-phenylalanine. This is converted to L-tyrosine through the action of phenylalanine hydroxylase, an enzyme that introduces a hydroxyl group onto the phenyl ring. This initial step is a fundamental process in the metabolism of many organisms.[1]

1.2. Enzymatic Bromination of Tyrosine: The hallmark of this compound synthesis is the regioselective incorporation of a bromine atom onto the tyrosine ring. This critical step is catalyzed by a class of enzymes known as vanadium-dependent haloperoxidases (V-HPOs) , specifically vanadium-dependent bromoperoxidases (V-BPOs).[2][3][4][5][6][7] These enzymes utilize bromide ions (Br-), readily available in seawater, and hydrogen peroxide (H₂O₂) to generate a reactive bromine species that electrophilically attacks the tyrosine ring at the ortho position to the hydroxyl group, yielding this compound.[8][9] In some instances, further bromination can occur to produce 3,5-dibromotyrosine (B3032813).[8]

The overall biosynthetic pathway can be visualized as follows:

Key Enzymes: Vanadium-Dependent Haloperoxidases

Vanadium-dependent haloperoxidases are the primary catalysts for the bromination of tyrosine in the marine environment. These enzymes are found in a variety of marine organisms, including sponges of the order Verongida (e.g., Aplysina fistularis) and various species of marine algae (e.g., Corallina pilulifera, Laurencia okamurae).[3][6][10][11][12][13][14][15]

2.1. Catalytic Mechanism: V-HPOs possess a vanadate (B1173111) (H₂VO₄⁻) cofactor in their active site, which is essential for their catalytic activity.[7] The proposed catalytic cycle involves the reaction of the vanadate with hydrogen peroxide to form a peroxo-vanadate intermediate. This intermediate then oxidizes the bromide ion to a reactive electrophilic bromine species, which is subsequently transferred to the tyrosine substrate.

Quantitative Data on Vanadium-Dependent Bromoperoxidases

The kinetic parameters of V-HPOs provide crucial insights into their efficiency and substrate specificity. While specific kinetic data for the bromination of tyrosine by these enzymes is not extensively reported, the data for the commonly used substrate monochlorodimedone (MCD) offers a valuable benchmark for their halogenating activity.

| Enzyme Source | Substrate(s) | Km | kcat (s⁻¹) | Optimal pH | Reference |

| Laurencia okamurae (recombinant) | H₂O₂ | 0.027 mM | 570 | ~7.0 | [6] |

| Br⁻ | 0.29 mM | 1419 | [6] | ||

| Ascophyllum nodosum | H₂O₂ | 22 µM (pH 8.0) - 3.1 mM (pH 4.0) | 50 (pH 8.0) - 300 (pH 4.0) | 4.0-8.0 | [16] |

| Br⁻ | 18.1 mM (pH 8.0) - 1.7 mM (pH 4.0) | [16] | |||

| Corallina pilulifera | Br⁻ | 8.4 mM | - | - | [17] |

| Gracilaria tenuistipitata (BPOI) | H₂O₂ | 0.10 mM | - | 5.5 | [18] |

| Br⁻ | 0.217 mM | - | [18] | ||

| MCD | 0.0294 mM | - | [18] | ||

| Gracilaria tenuistipitata (BPOII) | H₂O₂ | 0.0247 mM | - | 7.0 | [18] |

| Br⁻ | 0.0472 mM | - | [18] | ||

| MCD | 0.852 mM | - | [18] |

Note: The lack of extensive kinetic data for tyrosine as a substrate represents a significant knowledge gap and a promising area for future research.

Experimental Protocols

The study of this compound biosynthesis involves the isolation and characterization of the responsible enzymes and the analysis of the reaction products.

4.1. Purification of Vanadium-Dependent Bromoperoxidase (from Marine Algae)

The following is a generalized protocol for the purification of V-BPO from marine algae, based on methodologies described in the literature.[5][6]

4.2. Bromoperoxidase Activity Assay (Monochlorodimedone Assay)

The most common method for determining bromoperoxidase activity is the monochlorodimedone (MCD) assay.[4][6][10][11][16][19][20][21] This spectrophotometric assay measures the decrease in absorbance at 290 nm as MCD is brominated.

Reagents:

-

50 mM MES Buffer, pH 6.4

-

0.1 mM Monochlorodimedone (MCD)

-

200 mM Potassium Bromide (KBr)

-

10 mM Hydrogen Peroxide (H₂O₂)

-

Enzyme solution

Procedure:

-

Prepare a reaction mixture containing MES buffer, MCD, and KBr in a quartz cuvette.

-

Equilibrate the mixture to 25°C.

-

Add the enzyme solution to the reaction mixture and mix.

-

Initiate the reaction by adding H₂O₂.

-

Immediately monitor the decrease in absorbance at 290 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of activity is typically defined as the amount of enzyme that catalyzes the bromination of 1 µmol of MCD per minute.

4.3. Analysis of Bromotyrosine Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of tyrosine and its brominated derivatives.[22][23]

Typical HPLC System:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).

-

Detection: UV detector set to monitor at a wavelength where tyrosine and its derivatives absorb (e.g., 280 nm).

Procedure:

-

Perform the enzymatic reaction with L-tyrosine as the substrate.

-

Quench the reaction (e.g., by adding acid or a reducing agent).

-

Filter the sample to remove any precipitated protein.

-

Inject the sample onto the HPLC system.

-

Identify and quantify the peaks corresponding to L-tyrosine, this compound, and 3,5-dibromotyrosine by comparing their retention times and peak areas to those of authentic standards.

Conclusion and Future Directions

The biosynthesis of this compound in marine organisms is a testament to the unique enzymatic capabilities found in the marine environment. The central role of vanadium-dependent haloperoxidases in this process is well-established, and the methodologies for their study are robust. However, significant opportunities for further research exist. A deeper understanding of the kinetic parameters of these enzymes with their natural substrate, L-tyrosine, is crucial for a complete biochemical picture. Furthermore, the exploration of the genetic regulation of V-HPOs and the potential for their heterologous expression and engineering could unlock new avenues for the sustainable production of valuable brominated compounds for the pharmaceutical and biotechnology industries. This guide provides a solid foundation for researchers to delve into this exciting and promising field of marine biotechnology.

References

- 1. Vanadium-dependent bromoperoxidases from Gracilaria algae: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Cloning and expression of the gene for a vanadium-dependent bromoperoxidase from a marine macro-alga, Corallina pilulifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2001053494A2 - Cloning and overexpression vanadium bromoperoxidase from marine algae - Google Patents [patents.google.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Efficient purification with high recovery of vanadium bromoperoxidase from Corallina officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]

- 7. Vanadium bromoperoxidase - Wikipedia [en.wikipedia.org]

- 8. Critical view on the monochlorodimedone assay utilized to detect haloperoxidase activity [ouci.dntb.gov.ua]

- 9. ars.usda.gov [ars.usda.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data | Semantic Scholar [semanticscholar.org]

- 14. Frontiers | Chitin scaffolds derived from the marine demosponge Aplysina fistularis stimulate the differentiation of dental pulp stem cells [frontiersin.org]

- 15. Coralpedia - Aplysina fistularis [coralpedia.bio.warwick.ac.uk]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Characterization and Biochemical Assays of Streptomyces VanadiumDependent Chloroperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ritsumei.repo.nii.ac.jp [ritsumei.repo.nii.ac.jp]

- 21. www1.udel.edu [www1.udel.edu]

- 22. dspace.cuni.cz [dspace.cuni.cz]

- 23. hplc.eu [hplc.eu]

3-Bromotyrosine: A Fundamental Chemical and Biological Overview for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Biological Significance, and Analytical Methodologies for 3-Bromotyrosine

Introduction

This compound is a halogenated derivative of the amino acid L-tyrosine. It is formed endogenously through the action of eosinophil peroxidase, an enzyme released during inflammatory responses, which utilizes bromide ions to generate reactive brominating species.[1][2] Consequently, this compound has emerged as a crucial biomarker for eosinophil-mediated tissue damage in various inflammatory diseases.[1] Beyond its role as a biomarker, bromotyrosine derivatives are also found in a variety of marine organisms, where they exhibit a broad spectrum of biological activities.[3] This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, analytical methods, and biological relevance of this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid characterized by the presence of a bromine atom at the 3rd position of the phenolic ring of tyrosine.[4] This substitution influences its chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | [4] |

| Molecular Formula | C₉H₁₀BrNO₃ | [5] |

| Molecular Weight | 260.09 g/mol | [5] |

| CAS Number | 38739-13-8 | [4] |

| Appearance | White to off-white solid | [5] |

| Predicted pKa (Strongest Acidic) | 2.21 ± 0.20 | [6] |

| Predicted pKa (Strongest Basic) | Not explicitly available | |

| Predicted Water Solubility | 0.6 g/L | |

| Predicted logP | -1.3 |

Synthesis and Purification

Several methods for the synthesis of this compound have been reported, ranging from enzymatic to purely chemical approaches.

Nonenzymatic Preparative-Scale Synthesis

A simple and rapid nonenzymatic method allows for the simultaneous preparation of dityrosine (B1219331) and this compound with high recovery.[8]

Protocol:

-

Dissolve L-Tyrosine (10 mg) in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.

-

Add 100 µL of 1.0 M potassium bromide.

-

Initiate the reaction by adding 100 µL of 200 mM ammonium (B1175870) persulfate.

-

Incubate the reaction mixture at 80°C for 30 minutes.

-

Following incubation, the products can be purified by reversed-phase high-performance liquid chromatography (HPLC).[8]

Synthesis via DMSO/HBr/AcOH

A straightforward and efficient method for the gram-scale preparation of 3-bromo-L-tyrosine involves the reaction of L-tyrosine with dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).[6][9]

Protocol:

-

React L-Tyrosine with 1.2 equivalents of DMSO in a solution of HBr/AcOH.

-

The reaction proceeds to yield 3-bromo-L-tyrosine in good yield.[6]

General schematic for the synthesis of this compound.

Analytical Characterization

The identification and quantification of this compound are crucial for its study in biological and chemical systems. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of this compound.[1] The presence of bromine results in a characteristic isotopic pattern that facilitates its identification. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are used to confirm the structure of this compound.[8] The substitution of a hydrogen atom with bromine on the aromatic ring leads to distinct changes in the chemical shifts of the remaining aromatic protons, providing unambiguous structural confirmation.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a selective and sensitive method for the quantification of this compound in human plasma.[4]

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution (e.g., ¹³C-labeled this compound).

-

Precipitate proteins by adding an organic solvent such as acetone.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Workflow for the quantification of this compound in plasma.

Biological Significance and Signaling

The primary biological significance of this compound lies in its formation as a stable end-product of eosinophil peroxidase (EPO)-catalyzed reactions during inflammation.[1][2]

Biomarker of Eosinophil Activation

Elevated levels of this compound in biological fluids and tissues are indicative of eosinophil activation and the associated oxidative stress.[1] This makes it a valuable biomarker for monitoring disease activity in conditions such as asthma and other allergic inflammatory disorders.

Formation Pathway

The formation of this compound is initiated by the production of hypobromous acid (HOBr) by EPO in the presence of hydrogen peroxide (H₂O₂) and bromide ions. HOBr, a potent brominating agent, then reacts with tyrosine residues in proteins to form this compound.[1]

Formation of this compound via the eosinophil peroxidase pathway.

Potential Biological Activities

While the direct effects of free this compound on intracellular signaling pathways are not well-characterized, various bromotyrosine-derived natural products from marine sponges exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects.[3] The investigation into the specific signaling pathways modulated by these compounds is an active area of research.

Stability and Reactivity

This compound is considered a stable marker of oxidative damage.[1] Its stability allows for its detection in biological samples after protein hydrolysis. The phenolic hydroxyl group and the amino acid backbone are the primary sites of chemical reactivity. The bromine substitution on the aromatic ring can influence the reactivity of the phenolic group.

Conclusion

This compound is a molecule of significant interest due to its role as a biomarker of eosinophil-mediated inflammation and as a core structure in a diverse family of bioactive marine natural products. This guide has summarized the fundamental chemical properties, synthesis, and analytical methodologies for this compound. While much is known, further research is needed to fully elucidate its experimental physicochemical properties, such as pKa and solubility, and to explore its direct effects on cellular signaling pathways. The continued study of this compound holds promise for advancing our understanding of inflammatory diseases and for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance | MDPI [mdpi.com]

- 4. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H10BrNO3 | CID 148708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ars.usda.gov [ars.usda.gov]

- 9. researchgate.net [researchgate.net]

The Eosinophil's Bromine Fingerprint: A Technical Guide to 3-Bromotyrosine as a Biomarker of Eosinophil Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-bromotyrosine (3-BrY) as a specific biomarker for eosinophil activation. Eosinophils, key players in type 2 inflammatory responses and various pathologies, release eosinophil peroxidase (EPO) upon activation. This enzyme catalyzes the formation of brominating oxidants, leading to the post-translational modification of tyrosine residues in proteins to form the stable product this compound. Monitoring 3-BrY levels offers a quantitative measure of eosinophil-mediated oxidative damage and disease activity, presenting a valuable tool for diagnostics, patient stratification, and therapeutic monitoring in eosinophil-associated disorders.

The Biochemical Basis of this compound Formation

Eosinophil activation, triggered by allergens or other inflammatory stimuli, initiates a respiratory burst and degranulation, releasing the heme protein eosinophil peroxidase (EPO).[1][2] In the presence of hydrogen peroxide (H₂O₂) and physiological concentrations of bromide ions (Br⁻), EPO catalyzes the formation of hypobromous acid (HOBr).[2][3][4] This potent brominating agent then reacts with tyrosine residues on proteins to form this compound and, to a lesser extent, 3,5-dibromotyrosine (B3032813).[5][6][7] This pathway is highly specific to eosinophils, as other peroxidases like myeloperoxidase (MPO) from neutrophils preferentially utilize chloride ions to produce hypochlorous acid (HOCl) at physiological halide concentrations, leading to the formation of 3-chlorotyrosine.[1][8]

The formation of this compound serves as a "molecular fingerprint" of eosinophil activation and EPO-dependent tissue damage.[1][8]

Quantitative Analysis of this compound

The detection and quantification of this compound in biological matrices are primarily achieved through mass spectrometry-based methods, offering high sensitivity and specificity.

Analytical Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and robust method for quantifying this compound in various biological samples, including plasma, urine, and bronchoalveolar lavage (BAL) fluid.[9][10][11] Isotope dilution techniques, using a stable isotope-labeled internal standard, are often employed to ensure high accuracy and precision.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been utilized for the detection of this compound, often requiring derivatization of the analyte to increase its volatility.[8][12]

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or electrochemical detection can be used, but it may lack the sensitivity and specificity of mass spectrometry-based methods, especially for complex biological samples.[5][13][14]

Sample Types

-

Urine: As a non-invasive sample, urine is highly suitable for monitoring systemic eosinophil activation.[10][15][16] this compound is excreted in both free and conjugated forms (e.g., glucuronidated), with conjugated forms being more abundant.[4][16][17] Therefore, a hydrolysis step (acidic or enzymatic) is often necessary to measure total this compound.[16][17]

-

Plasma/Serum: Plasma or serum levels of this compound can provide a direct measure of the biomarker in circulation.[9][11]

-

Bronchoalveolar Lavage (BAL) Fluid: In respiratory diseases like asthma, BAL fluid analysis allows for the assessment of localized eosinophil activation in the lungs.[1][8]

Quantitative Data from Method Validation Studies

| Parameter | LC-MS/MS in Human Plasma[9] | LC-MS/MS in Human Urine[10] |

| Limit of Quantification (LOQ) | 10 ng/mL | 5.0 pg (19 fmol) on-column |

| **Linearity (R²) ** | 0.9998 (10 to 300 ng/mL) | Not explicitly stated |

| Relative Standard Deviation (RSD) | 0.98–4.6% | Not explicitly stated |

Experimental Protocols

General Workflow for this compound Quantification by LC-MS/MS

Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a synthesized representation based on published methods.[9][11]

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add a known amount of stable isotope-labeled this compound internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both native this compound and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound standards.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

-

This compound in Eosinophil-Associated Diseases

Elevated levels of this compound have been documented in several eosinophilic diseases, highlighting its potential as a clinical biomarker.

Asthma

In asthma, a chronic inflammatory airway disease often characterized by eosinophilia, this compound levels are increased, particularly after allergen challenge.[1][8] Urinary levels of total conjugated this compound have been shown to be significantly higher in individuals with severe asthma compared to those with nonsevere asthma.[4][16][17] Furthermore, elevated urinary this compound has been associated with a higher risk of asthma exacerbations.[4][17]

| Study Population | Sample Type | Key Finding | Reference |

| Asthmatic vs. Healthy Controls | BAL Fluid | >10-fold increase in 3-BrY after allergen challenge in asthmatics. | [1][8] |

| Severe vs. Nonsevere Asthma | Urine | Significantly higher total conjugated 3-BrY in severe asthma. | [4][16][17] |

| Asthmatic Children | Urine | Urinary 3-BrY levels predict asthma exacerbations. | [18] |

Eosinophilic Esophagitis (EoE)

EoE is an allergic inflammatory condition of the esophagus characterized by a dense eosinophilic infiltrate.[9][11] While a direct correlation between plasma this compound and eosinophil count in EoE patients was not initially established, a relationship between eosinophil count and esophageal deformities was observed.[9] Further research is needed to fully elucidate the utility of this compound as a biomarker for EoE disease activity and monitoring.

Allergic Rhinitis

Studies have shown that urinary this compound levels are significantly higher in patients with allergic rhinitis compared to healthy controls, suggesting its potential as a non-invasive diagnostic marker for this condition.[18]

Future Directions and Conclusion

This compound has emerged as a highly specific and quantifiable biomarker of eosinophil activation and associated oxidative stress. Its measurement in accessible biological fluids like urine and plasma offers a minimally invasive approach to assess disease activity and therapeutic response in a range of eosinophil-mediated disorders. Future research should focus on standardizing analytical methods across laboratories, establishing definitive clinical cut-off values for different diseases, and further exploring its predictive value for disease exacerbations and long-term outcomes. The continued investigation of this compound holds significant promise for advancing personalized medicine in the management of allergic and eosinophilic diseases.

References

- 1. JCI - Eosinophils generate brominating oxidants in allergen-induced asthma [jci.org]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. recipp.ipp.pt [recipp.ipp.pt]

- 14. dspace.cuni.cz [dspace.cuni.cz]

- 15. The role of endogenous bromotyrosine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Urinary total conjugated this compound, asthma severity, and exacerbation risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sciresliterature.org [sciresliterature.org]

The Biological Significance of Tyrosine Bromination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of protein tyrosine residues to 3-bromotyrosine and 3,5-dibromotyrosine (B3032813) is a significant consequence of oxidative stress, particularly in inflammatory conditions. This technical guide provides a comprehensive overview of the biological significance of tyrosine bromination, detailing the enzymatic drivers, its role in pathophysiology, and its emerging potential as a clinical biomarker. We present quantitative data on the kinetics of key enzymes and the levels of brominated tyrosine in disease states. Furthermore, this guide offers detailed experimental protocols for the detection and quantification of brominated tyrosine residues and associated enzyme activities. Finally, we visualize the core enzymatic pathways and potential downstream signaling consequences of this modification using Graphviz diagrams.

Introduction

Protein tyrosine bromination is a non-enzymatic post-translational modification that occurs under conditions of oxidative stress, primarily mediated by the action of heme peroxidases.[1][2][3] This modification involves the substitution of one or two hydrogen atoms on the phenolic ring of a tyrosine residue with bromine, forming this compound (3-BrY) and 3,5-dibromotyrosine (di-BrY), respectively.[3] Initially identified as a stable marker of eosinophil-mediated tissue injury, the biological significance of tyrosine bromination is now recognized to extend beyond its role as a biomarker, with potential implications for protein structure, function, and cellular signaling.[4][5] This guide will delve into the core aspects of tyrosine bromination, providing researchers and drug development professionals with a detailed understanding of its formation, detection, and biological impact.

Enzymatic Formation of Brominated Tyrosine

The formation of brominated tyrosine residues is predominantly catalyzed by a subset of heme peroxidases that can utilize bromide ions (Br-) as a substrate in the presence of hydrogen peroxide (H₂O₂). The primary enzymes implicated in this process are Eosinophil Peroxidase (EPO), Myeloperoxidase (MPO), and Peroxidasin (PXDN).

Eosinophil Peroxidase (EPO)

EPO, abundantly present in the granules of eosinophils, is a key enzyme in the inflammatory response, particularly in allergic diseases like asthma.[6][7] EPO preferentially utilizes bromide over chloride, even at physiological concentrations where chloride is significantly more abundant, to produce hypobromous acid (HOBr), a potent brominating agent.[4][8]

Myeloperoxidase (MPO)

MPO, found in neutrophils, can also catalyze the formation of HOBr, although it preferentially uses chloride to produce hypochlorous acid (HOCl). However, under conditions of elevated bromide concentration or at an alkaline pH, MPO's production of HOBr can be significant.

Peroxidasin (PXDN)

PXDN is a peroxidase involved in the formation of the extracellular matrix, specifically in the cross-linking of collagen IV.[9] It catalyzes the formation of a sulfilimine bond through the production of HOBr.[9] This activity can also lead to the bromination of tyrosine residues in extracellular matrix proteins.[10]

The enzymatic pathway for the generation of brominating species is depicted below:

Quantitative Data

Enzyme Kinetics

The efficiency of different peroxidases in utilizing bromide varies. The following table summarizes key kinetic parameters.

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Second-order rate constant (M⁻¹s⁻¹) | Reference(s) |

| Eosinophil Peroxidase | Bromide | 0.5 | 248 | 1.9 x 10⁷ | [8][11] |

| Eosinophil Peroxidase | Thiocyanate (B1210189) | 0.15 | 223 | 1.0 x 10⁸ | [8][11] |

| Peroxidasin | Bromide | - | - | 5.6 x 10⁶ | [9] |

| Peroxidasin | Iodide | - | - | 1.7 x 10⁷ | [9] |

| Peroxidasin | Thiocyanate | - | - | 1.8 x 10⁷ | [9] |

Note: Data for MPO kinetics with bromide is less consistently reported in the reviewed literature.

Levels of Brominated Tyrosine in Disease

Elevated levels of this compound serve as a biomarker for eosinophil activation and associated diseases.

| Disease State | Sample Matrix | Analyte | Concentration Range/Level | Reference(s) |

| Healthy Individuals | Urine | Protein-bound 3-BrY | 4.4 ± 3.9 in 10³ tyrosine | [12] |

| Eosinophilic Esophagitis | Plasma | 3-BrY | Limit of Quantification: 10 ng/mL | [13] |

| Colorectal Cancer | Plasma | Free 3-BrY | Limit of Quantification: 0.096 ng/mL | [5] |

Functional Consequences of Tyrosine Bromination

While extensively studied as a biomarker, the direct functional consequences of tyrosine bromination on protein activity and signaling are an area of active research.

Alteration of Protein Structure and Function

The addition of a bulky, electronegative bromine atom to the tyrosine ring can induce significant conformational changes in proteins.[5][14] These changes can lead to:

-

Partial or complete unfolding: Altering the three-dimensional structure of the protein.

-

Modified enzyme activity: Changes in the active site conformation can lead to either gain or loss of function.

-

Altered protein-protein interactions: The modified tyrosine may disrupt or create new binding interfaces.[15]

Impact on Cellular Signaling Pathways

Tyrosine phosphorylation is a critical mechanism for regulating a multitude of signaling pathways. The bromination of tyrosine residues has the potential to interfere with these pathways. While direct evidence is still emerging, it is hypothesized that tyrosine bromination could:

-

Inhibit Tyrosine Phosphorylation: The presence of a bromine atom on the phenolic ring may sterically hinder the access of tyrosine kinases, thereby preventing phosphorylation and downstream signaling.

-

Mimic or Alter Phosphorylation-dependent Interactions: The altered electrostatic properties of brominated tyrosine could potentially mimic a phosphorylated state or otherwise affect the binding of SH2 or PTB domain-containing proteins.

A proposed mechanism for how tyrosine bromination could interfere with a generic receptor tyrosine kinase (RTK) signaling pathway, such as the MAPK pathway, is illustrated below.

Experimental Protocols

In Vitro Protein Bromination

This protocol describes the bromination of a target protein using eosinophil peroxidase.

Materials:

-

Purified target protein

-

Human Eosinophil Peroxidase (EPO)

-

Hydrogen peroxide (H₂O₂)

-

Sodium bromide (NaBr)

-

Phosphate (B84403) buffer (pH 7.4)

-

L-methionine (to stop the reaction)

Procedure:

-

Prepare a reaction mixture containing the target protein (e.g., 1 mg/mL) in phosphate buffer.

-

Add NaBr to a final concentration of 100 µM.

-

Add EPO to a final concentration of 50 nM.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 100 µM.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding L-methionine to a final concentration of 2 mM.

-

The brominated protein can then be analyzed by mass spectrometry or Western blot.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples.

Detailed Steps:

-

Sample Preparation: Homogenize tissue samples or use plasma directly.

-

Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound (e.g., ¹³C₉,¹⁵N₁-3-BrY) to the sample for accurate quantification.

-

Protein Hydrolysis: Hydrolyze the proteins in the sample using 6 M HCl at 110°C for 24 hours to release the amino acids.

-

Solid Phase Extraction (SPE): Clean up the hydrolysate using a C18 SPE cartridge to remove interfering substances.

-

LC Separation: Separate the amino acids using reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Detect and quantify this compound and its internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Western Blot for Brominated Proteins

This protocol outlines the detection of brominated proteins using a specific antibody.

Materials:

-

Protein samples (from in vitro bromination or cell/tissue lysates)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (anti-3-bromotyrosine)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of your samples using a Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-3-bromotyrosine primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imager.

Conclusion

Tyrosine bromination is a significant post-translational modification with dual roles as a biomarker of eosinophil-driven inflammation and as a potential modulator of protein function and cellular signaling. The enzymatic machinery responsible for its formation is well-characterized, and robust analytical methods for its detection and quantification are established. Future research should focus on elucidating the precise functional consequences of tyrosine bromination on specific signaling pathways and its broader implications in health and disease. This knowledge will be crucial for the development of novel diagnostic tools and therapeutic strategies targeting inflammatory and oxidative stress-related pathologies.

References

- 1. Measuring peroxidasin activity in live cells using bromide addition for signal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Posttranslational modification and heme cavity architecture of human eosinophil peroxidase—insights from first crystal structure and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eosinophils generate brominating oxidants in allergen-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrates and products of eosinophil peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian Peroxidasin (PXDN): From Physiology to Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of tyrosine brominated extracellular matrix proteins in normal and fibrotic lung tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectral and kinetic studies on the formation of eosinophil peroxidase compound I and its reaction with halides and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous detection and quantification of 3-nitrotyrosine and this compound in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An LC-MS/MS method for the quantification of this compound in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of protein-protein interactions with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]

introduction to halogenated tyrosines in biology

An In-depth Technical Guide to Halogenated Tyrosines in Biology

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Halogenated Tyrosines

Halogenated tyrosines are derivatives of the amino acid L-tyrosine where one or more hydrogen atoms on the aromatic ring are substituted with a halogen (iodine, bromine, or chlorine). These modifications can occur through highly regulated enzymatic processes or as a consequence of non-enzymatic reactions during oxidative stress.[1] For decades, the most well-understood role of halogenated tyrosines was as obligate precursors for the synthesis of thyroid hormones.[2][3] However, a growing body of evidence has revealed that chlorinated and brominated tyrosines are also formed in significant quantities at sites of inflammation and are implicated in the pathology of numerous diseases, including atherosclerosis, asthma, and neurodegenerative conditions.[4][5][6]

The formation of these modified amino acids can profoundly alter the physicochemical properties of the parent tyrosine residue, including its molecular volume, hydrophobicity, and the acidity (pKa) of its phenolic side chain.[7] When incorporated into a protein, these changes can disrupt protein structure, alter enzymatic activity, and interfere with critical signaling pathways.[2][8] Consequently, halogenated tyrosines are now recognized not only as key physiological molecules but also as specific biomarkers of oxidative damage and leukocyte activation, making them valuable targets for diagnostics and therapeutic intervention.[9][10]

Biosynthesis and Formation

The formation of halogenated tyrosines in biological systems is primarily catalyzed by a class of heme-containing enzymes known as haloperoxidases. These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize halides (I⁻, Br⁻, Cl⁻), generating potent halogenating intermediates.[11]

2.1 Iodotyrosines: Thyroid Hormone Synthesis In the thyroid gland, thyroid peroxidase (TPO) orchestrates the synthesis of thyroid hormones. TPO oxidizes iodide ions (I⁻) and incorporates them onto tyrosine residues within the protein thyroglobulin. This process yields monoiodotyrosine (MIT) and diiodotyrosine (DIT).[3] These iodotyrosine precursors are then coupled by TPO to form the active thyroid hormones, thyroxine (T4, from two DIT molecules) and triiodothyronine (T3, from one MIT and one DIT molecule).[2]

2.2 Chloro- and Bromotyrosines: Inflammatory Responses During inflammation, activated leukocytes produce halogenated tyrosines as part of the innate immune response.

-

3-Chlorotyrosine (Cl-Tyr): Neutrophils and monocytes, when activated, release myeloperoxidase (MPO). In the presence of hydrogen peroxide and the abundant chloride ions (~100 mM) in extracellular fluid, MPO generates hypochlorous acid (HOCl), a powerful oxidant that chlorinates tyrosine residues to form 3-chlorotyrosine.[1][5][12] The detection of 3-chlorotyrosine is therefore considered a specific marker of MPO-catalyzed oxidative damage.[13][14]

-

3-Bromotyrosine (Br-Tyr): Eosinophils, which are key players in allergic reactions and parasitic infections, release eosinophil peroxidase (EPO). EPO shows a preference for bromide ions (Br⁻) over chloride ions.[15] Even at physiological plasma concentrations of bromide (20–100 µM), EPO efficiently generates hypobromous acid (HOBr), which readily brominates tyrosine residues to form this compound and 3,5-dibromotyrosine (B3032813).[5][10][16] Thus, this compound serves as a molecular fingerprint for eosinophil activation.[15]

Physiological and Pathological Roles

3.1 Physiological Role: Thyroid Function The primary physiological role of halogenated tyrosines is in thyroid hormone homeostasis. Mono- and diiodotyrosine are essential intermediates for T3 and T4 production. After thyroglobulin is broken down to release T3 and T4, the excess MIT and DIT are deiodinated by the enzyme iodotyrosine deiodinase (IYD or DEHAL1). This crucial step salvages iodide, allowing it to be recycled for new hormone synthesis, thereby maintaining iodide balance within the thyroid gland.

3.2 Pathological Roles and Consequences The formation of 3-chlorotyrosine and this compound is a hallmark of inflammation-driven oxidative stress and is associated with several pathologies.

-

Atherosclerosis: MPO is abundant in atherosclerotic plaques. It chlorinates tyrosine residues on apolipoprotein A-I (apoA-I), the main protein component of high-density lipoprotein (HDL).[17] Specifically, chlorination of residue Tyr-192 impairs the ability of HDL to promote cholesterol efflux from macrophages, a key anti-atherogenic function.[17][18] This modification contributes to lipid accumulation and plaque progression.

-

Asthma: Eosinophilic inflammation in the airways of asthmatic patients leads to significant EPO activity. This results in elevated levels of this compound in bronchoalveolar lavage fluid and urine.[19][20] Levels of urinary this compound correlate with asthma severity and risk of exacerbation, highlighting its role as a biomarker of eosinophil-mediated pathology.[9][21]

-

Neurodegenerative Diseases: Emerging evidence points to "halogenative stress" in conditions like Parkinson's disease, with increased levels of haloperoxidases and their products.[4] In Alzheimer's disease models, halogenation of the tyrosine residue in amyloid-beta peptides has been shown to modulate their aggregation properties.[22]

-